(3-Methoxy-2,2-dimethylpropyl)(methyl)amine

Catalog No.
S13829684
CAS No.
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methoxy-2,2-dimethylpropyl)(methyl)amine

Product Name

(3-Methoxy-2,2-dimethylpropyl)(methyl)amine

IUPAC Name

3-methoxy-N,2,2-trimethylpropan-1-amine

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-7(2,5-8-3)6-9-4/h8H,5-6H2,1-4H3

InChI Key

JOMMESUNTRWXSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)COC

(3-Methoxy-2,2-dimethylpropyl)(methyl)amine is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a branched alkyl chain. This compound features a tertiary amine, contributing to its distinct chemical properties and potential applications in various fields, particularly medicinal chemistry and pharmacology. The presence of the methoxy group enhances its solubility and bioavailability, making it a subject of interest in drug design and synthesis.

, which are significant in both metabolic pathways and synthetic organic chemistry. Key reactions include:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
  • Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield simpler amines.
  • Substitution Reactions: The methoxy group can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups.

(3-Methoxy-2,2-dimethylpropyl)(methyl)amine exhibits several biological activities:

  • Neurotransmitter Modulation: Similar compounds often interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antioxidant Properties: Some studies suggest that related compounds may possess antioxidant capabilities, which could help reduce oxidative stress in biological systems.
  • Antimicrobial Activity: Preliminary investigations indicate potential antimicrobial properties, making it a candidate for pharmaceutical applications.

The synthesis of (3-Methoxy-2,2-dimethylpropyl)(methyl)amine can be achieved through several documented methods:

  • Alkylation of Amines: This method involves the reaction of 2,2-dimethylpropylamine with methoxyacetone in the presence of a catalyst under controlled conditions.
  • N-Methylation: The compound can also be synthesized through N-methylation of appropriate amines using methylating agents such as methyl iodide or dimethyl sulfate.

The compound has potential applications across various domains:

  • Medicinal Chemistry: Its unique structure makes it suitable for developing drugs targeting neurotransmitter systems and other biological pathways.
  • Pharmaceuticals: Due to its biological activity, it could be utilized in formulating antimicrobial agents or antioxidants.
  • Research: It serves as a valuable intermediate in organic synthesis and pharmacological studies.

Interaction studies involving (3-Methoxy-2,2-dimethylpropyl)(methyl)amine focus on its binding affinity to various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic effects by examining how it interacts with receptors and enzymes involved in neurotransmission and metabolic processes .

Several compounds share structural similarities with (3-Methoxy-2,2-dimethylpropyl)(methyl)amine. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Methoxypropyl)-piperidinePiperidine ringEnhanced lipophilicity; used in CNS disorders
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanolAromatic ring with an alcohol groupPotential antidepressant properties
1-(2-Methoxyethyl)-piperidineEther functional groupInvestigated for analgesic effects

These compounds illustrate variations in functional groups that influence their biological activity and applications. The unique branching and methoxy group of (3-Methoxy-2,2-dimethylpropyl)(methyl)amine distinguish it from others by potentially enhancing its solubility and bioavailability.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

131.131014166 g/mol

Monoisotopic Mass

131.131014166 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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